5beta-Pregnane-3alpha,20alpha-diol
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Overview
Description
5beta-Pregnane-3alpha,20alpha-diol, also known as this compound, is a naturally occurring steroid metabolite. It is a derivative of pregnane, a steroid nucleus that forms the backbone of many important biological molecules. This compound is known for its role in various physiological processes and its presence in biological fluids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnane-3alpha,20alpha-diol typically involves the reduction of pregnane derivatives. One common method is the reduction of 5beta-pregnane-3,20-dione using sodium borohydride in ethanol. The reaction is carried out at room temperature, and the product is purified by recrystallization from acetone .
Industrial Production Methods
Industrial production of this compound involves similar reduction processes but on a larger scale. The use of high-pressure hydrogenation with palladium on carbon as a catalyst is also common. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5beta-Pregnane-3alpha,20alpha-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 5beta-pregnane-3,20-dione.
Reduction: Further reduction can lead to the formation of tetrahydropregnanes.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Tosyl chloride in pyridine for hydroxyl group substitution.
Major Products Formed
Oxidation: 5beta-pregnane-3,20-dione.
Reduction: Tetrahydropregnanes.
Substitution: Various substituted pregnane derivatives.
Scientific Research Applications
5beta-Pregnane-3alpha,20alpha-diol has several applications in scientific research:
Chemistry: Used as a reference standard in steroid chemistry.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Used in the synthesis of other steroid derivatives for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5beta-Pregnane-3alpha,20alpha-diol involves its interaction with steroid receptors in the body. It binds to specific receptors, modulating the expression of genes involved in various physiological processes. This compound can influence pathways related to hormone regulation, metabolism, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 5beta-Pregnane-3alpha,20beta-diol
- 5alpha-Pregnane-3alpha,20alpha-diol
- 5alpha-Pregnane-3beta,20beta-diol
Uniqueness
5beta-Pregnane-3alpha,20alpha-diol is unique due to its specific stereochemistry, which influences its biological activity and interaction with receptors. Compared to its isomers, it has distinct physiological effects and metabolic pathways .
Properties
Molecular Formula |
C21H36O2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(3R,5R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15-,16?,17?,18?,19?,20?,21?/m1/s1 |
InChI Key |
YWYQTGBBEZQBGO-IXHODDJLSA-N |
Isomeric SMILES |
C[C@H](C1CCC2C1(CCC3C2CC[C@H]4C3(CC[C@H](C4)O)C)C)O |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Synonyms |
Pregnanediol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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